
(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate” is a derivative of thiazolidine-2,4-diones . Thiazolidine-2,4-diones are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic properties .
Synthesis Analysis
The synthesis of such compounds involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via a microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as a base in refluxing acetone, followed by a workup in acidic medium provides the desired product .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by IR, 1H NMR, 13C NMR spectral studies, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation and substitution reactions . The reaction conditions, such as the use of a base and refluxing acetone, play a crucial role in the successful synthesis of these compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated the synthesis of derivatives involving similar thiazolidinone structures that exhibit anticancer activity. For instance, studies on the synthesis and evaluation of novel quinuclidinone derivatives, including similar structures, have shown potential anti-proliferative effects against cancer cell lines (Soni, Sanghvi, Devkar, & Thakore, 2015). Moreover, compounds with benzothiazole moiety, akin to the structure , have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Antimicrobial Activity
Further research into similar compounds has uncovered antimicrobial properties. Thiazole-based thiazolidinones have been designed, synthesized, and shown to possess potent antimicrobial activities against a range of bacteria and fungi, underscoring the potential utility of such compounds in addressing infectious diseases (Haroun, Tratrat, Tsolaki, & Geronikaki, 2016).
Drug Design and Molecular Docking
The structural framework of these compounds has been utilized in drug design, particularly in the synthesis and characterization of derivatives for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This indicates the versatility and importance of such structures in medicinal chemistry and drug development (Küçükgüzel et al., 2013).
Photophysical and Electroluminescent Device Properties
In a different application outside the biomedical field, derivatives of benzothiazole, which are structurally related to the compound of interest, have been explored for their photophysical and electroluminescent properties. These studies highlight the potential of such compounds in the development of new materials for electronic and photonic devices (Roh et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 4-[3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-29-21(27)16-8-10-17(11-9-16)23-19(25)12-13-24-20(26)18(30-22(24)28)14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,25)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLYBXJPAWTYJV-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

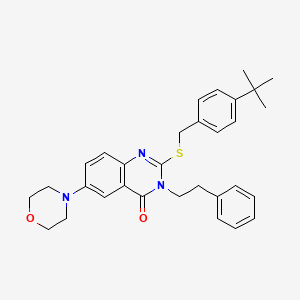

![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
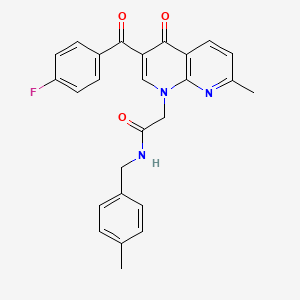
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2643832.png)
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)

![N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2643839.png)
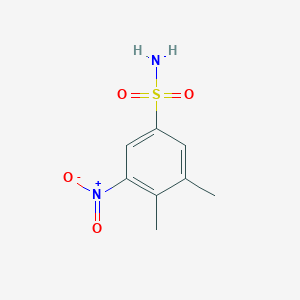
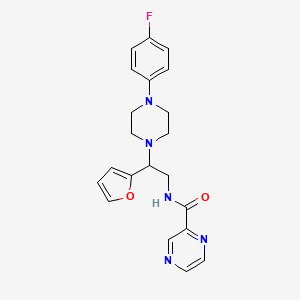
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2643844.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2643846.png)
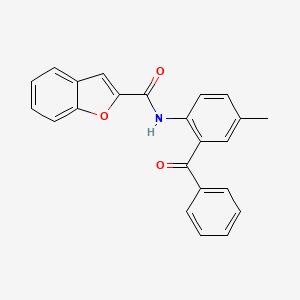
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2643849.png)